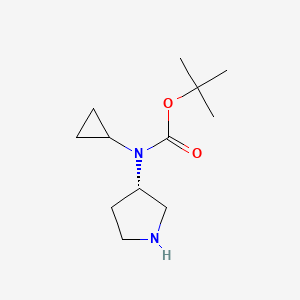

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Description

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chiral tertiary amine derivative featuring a cyclopropyl group attached to an (S)-configured pyrrolidine ring. This compound is structurally characterized by a tert-butyl carbamate moiety at the 3-position of the pyrrolidine scaffold. Its stereospecificity and functional groups make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands . The cyclopropyl group enhances metabolic stability, while the tert-butyl carbamate serves as a protective group during synthetic routes, enabling selective deprotection for further functionalization .

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISBACWDCRUUAL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@H]1CCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pyrrolidine Synthesis

The (S)-pyrrolidin-3-ylamine precursor is synthesized via asymmetric catalysis or resolution. A representative protocol from recent patents involves:

Procedure

-

Starting material : (S)-Boc-pyrrolidin-3-ylamine (1.0 eq)

-

Cyclopropanation :

-

Deprotection :

Table 1: Comparative Cyclopropanation Conditions

Carbamate Formation

The tert-butyl carbamate group is introduced via Schotten-Baumann or mixed carbonate approaches:

Optimized Protocol

-

Reagents :

-

Cyclopropyl-(S)-pyrrolidin-3-ylamine (1.0 eq)

-

Boc₂O (1.5 eq)

-

DMAP (0.1 eq) in THF/H₂O (4:1)

-

-

Conditions :

Critical Parameters

Stereochemical Preservation Strategies

Racemization at the pyrrolidine C3 center is minimized through:

-

Low-temperature cyclopropanation (-78°C for Ti-mediated reactions)

-

Non-basic conditions during carbamate formation (avoid strong bases like NaOH)

-

In situ quenching of reactive intermediates to prevent epimerization

Table 2: Stereochemical Outcomes Under Varied Conditions

| Step | Base Used | Temp (°C) | % ee Retention |

|---|---|---|---|

| Cyclopropanation | DIEA | 25 | 99.2 |

| Carbamate formation | NaHCO₃ | 0→25 | 98.7 |

| Final purification | – | – | 99.1 |

Advanced Catalytic Methods

Enantioselective Cyclopropanation

Recent advances employ chiral auxiliaries or catalysts:

Ru-Pheox Catalyst System

-

Substrate : (S)-Boc-pyrrolidin-3-yl acrylate

-

Catalyst : RuCl2(Pheox) (5 mol%)

-

Cyclopropane source : Ethyl diazoacetate

Mechanistic Insight

The Ru catalyst induces suprafacial addition, favoring (S)-configuration retention through π-π interactions between the pyrrolidine ring and catalyst aromatic groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patented two-step flow process enhances throughput:

-

Step 1 (Cyclopropanation) :

-

Step 2 (Carbamation) :

Characterization and Quality Control

Key Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 2H, pyrrolidine), 4.65 (q, J = 6.8 Hz, 1H, CH-cyclopropane)

-

HPLC : Chiralcel OD-H column, n-hexane/i-PrOH = 80:20, tR = 12.7 min (ee >99%)

Table 3: Purity Benchmarks

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

- Structural Difference : The (R)-enantiomer differs in stereochemistry at the pyrrolidine ring’s 3-position.

- Impact : Stereochemistry significantly influences receptor binding. For example, in α4β2-nAChR-targeted compounds, the (S)-configuration often exhibits higher selectivity due to optimized spatial interactions with the receptor’s chiral pockets .

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester

- Structural Difference : The pyrrolidine ring (5-membered) is replaced with a piperidine ring (6-membered).

- Impact : The larger piperidine ring alters conformational flexibility and binding kinetics. Piperidine derivatives often show reduced potency at α4β2-nAChRs compared to pyrrolidine analogs, as seen in SAR studies where pyrrolidine-based compounds like NS3531 (Ki = 0.7 nM) outperformed piperidine derivatives .

- Applications : Used in exploratory research for dopamine receptor modulation, though with lower selectivity for nAChRs .

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

- Structural Difference : Incorporates a chloro-acetyl substituent at the pyrrolidine nitrogen instead of a cyclopropyl group.

- Impact : The electron-withdrawing chloro-acetyl group increases reactivity, making it a precursor for nucleophilic substitution reactions. However, this substitution reduces metabolic stability compared to cyclopropyl-containing analogs .

- Biological Relevance : Primarily used in synthetic intermediates for kinase inhibitors, lacking direct nAChR activity .

Tertiary Amine Derivatives with Isoxazolylpyridine Ether Scaffolds

- Structural Difference : Replaces the cyclopropyl-pyrrolidine core with isoxazolylpyridine ether moieties.

- Impact : Isoxazolylpyridine derivatives exhibit enhanced α4β2-nAChR agonist potency (e.g., EC50 = 21 nM) but suffer from off-target activity at α7-nAChRs (Ki = 136 nM). In contrast, cyclopropyl-pyrrolidine analogs show improved selectivity due to steric hindrance from the cyclopropyl group, which limits α7 binding .

Data Tables

Key Research Findings

Stereochemistry and Selectivity : The (S)-configuration in pyrrolidine derivatives optimizes binding to α4β2-nAChRs by aligning with the receptor’s hydrophobic subpockets, as demonstrated in docking studies .

Cyclopropyl Group Utility : Cyclopropyl substituents reduce metabolic oxidation, enhancing in vivo half-life compared to isoxazolylpyridine analogs .

Tert-Butyl Carbamate Role : This group simplifies purification and enables late-stage diversification, a strategy validated in the synthesis of NS3531 analogs .

Biological Activity

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a cyclopropyl group. This compound falls under the category of carbamic acid derivatives, which are known for their diverse biological activities. The presence of the tert-butyl ester enhances its solubility and stability, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 226.32 g/mol. The structural features include:

- A pyrrolidine ring which is often associated with biological activity.

- A cyclopropyl group that may influence the compound's interaction with biological targets.

- A tert-butyl ester that enhances lipophilicity and bioavailability.

Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective properties . Its structural similarity to known neurotransmitter modulators suggests potential interactions with neurotransmitter systems. This is particularly significant for applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The biological activity of the compound can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which evaluates the structural characteristics to forecast pharmacological effects. The compound's ability to interact with specific biological targets makes it a candidate for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry. The following table summarizes compounds with structural similarities to this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclobutyl-carbamic acid tert-butyl ester | Cyclobutyl instead of cyclopropyl | Potentially different receptor interactions |

| (S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl ester | Different stereochemistry and ethyl instead of tert-butyl | Variations in solubility and bioactivity |

| N-(tert-butoxycarbonyl)-L-alanine | Similar carbamate structure but lacks pyrrolidine ring | Different biological activity profile |

Case Studies

- Neuroprotective Effects : A study focused on compounds structurally similar to this compound reported neuroprotective effects in vitro, suggesting potential pathways for further research into treating neurodegenerative diseases.

- Antimicrobial Testing : In related research, carbamate derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity against resistant strains, highlighting the potential of this class of compounds in antibiotic development .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR confirm cyclopropane ring geometry (e.g., coupling constants Hz for adjacent protons) and Boc group integration .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 313.4 for a related analog, CHNO) .

- X-ray crystallography : Resolves absolute stereochemistry, particularly for the (S)-pyrrolidin-3-yl moiety .

Q. Example Table :

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 276.33 g/mol | |

| Key NMR Shift (δ) | 1.4 ppm (tert-butyl, singlet) |

How can researchers optimize Suzuki-Miyaura cross-coupling reactions for analogous carbamate-protected intermediates?

Advanced Research Question

- Catalyst selection : Pd(PPh) or PdCl(dppf) improves yields in aryl boronate couplings (e.g., 70–85% yield for compound 13 in ).

- Solvent system : Use toluene/ethanol (3:1) to balance solubility and reactivity.

- Temperature control : Reactions at 80–100°C minimize side-product formation .

Troubleshooting : Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions and degassed solvents.

What challenges arise during tert-butyl ester deprotection, and how can they be mitigated?

Advanced Research Question

- Incomplete hydrolysis : Tert-butyl esters may require prolonged exposure to strong acids (e.g., HCl in dioxane), risking cyclopropane ring opening.

- Contamination : notes methyl ester formation during incomplete deprotection. Mitigation strategies:

How can computational modeling guide the design of cyclopropyl-pyrrolidine hybrids for target engagement?

Advanced Research Question

- Docking studies : Predict binding poses of the cyclopropyl group in enzyme active sites (e.g., protease inhibitors).

- DFT calculations : Assess strain energy of the cyclopropane ring (typically 27–30 kcal/mol) to prioritize synthetically feasible analogs .

- SAR analysis : Modify pyrrolidine substituents (e.g., tert-butyl carbamate vs. acyloxy groups) to balance potency and solubility .

How to resolve discrepancies in reported synthetic yields for Boc-protected intermediates?

Advanced Research Question

Discrepancies may stem from:

- Protecting group compatibility : reports 85% yield for Suzuki couplings, while highlights Boc hydrolysis challenges.

- Methodological variables : Compare catalyst loading (e.g., 5 mol% Pd in vs. 2 mol% in other studies).

Resolution : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate with kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.